![molecular formula C18H23NO3 B5704834 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline](/img/structure/B5704834.png)
3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline
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Overview
Description
3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline is an organic compound with the molecular formula C18H23NO3 It is characterized by the presence of three methoxy groups and two methyl groups attached to a benzyl aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline typically involves the reaction of 3,4-dimethylaniline with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline exhibit promising anticancer properties. For instance, derivatives of this compound have been evaluated for their inhibitory effects on pyruvate carboxylase (PC), a key enzyme in cancer metabolism. In vitro studies have shown that certain analogs can significantly reduce cell viability in cancer cell lines such as HCCLM3, with IC50 values below 30 nM .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has been linked to the inhibition of certain kinases and enzymes involved in tumor growth and metastasis. For example, modifications to the aniline structure have resulted in compounds that effectively inhibit cyclin-dependent kinases (CDKs) and GSK-3, which are critical in cell cycle regulation and cancer progression .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various substitutions that can lead to the formation of more complex molecules. The compound can be synthesized through a series of reactions involving aryl amines and aldehydes, showcasing its utility in creating diverse chemical entities .
Development of Drug Candidates
The compound's ability to modify pharmacokinetic properties through structural changes makes it a valuable scaffold for drug development. By altering substituents on the aromatic rings or the aniline nitrogen, researchers can enhance bioactivity or selectivity towards specific biological targets .
Structure-Activity Relationship (SAR) Studies
Recent SAR studies have explored how variations in the methoxy and methyl groups affect the biological activity of related compounds. These studies reveal that electron-donating groups at specific positions can enhance inhibitory effects against targeted enzymes involved in cancer metabolism .
Compound Structure | Activity (IC50 nM) | Comments |
---|---|---|
This compound | <30 | Strong PC inhibition |
Analog with additional methoxy group | >50 | Reduced activity |
Analog with halogen substitution | <20 | Enhanced selectivity |
Pharmacological Evaluations
Pharmacological evaluations have demonstrated that modifications to the core structure can lead to significant differences in activity against various cancer cell lines and enzymes . For example:
- Compounds with a methylene linker showed improved interaction with target proteins.
- The introduction of halogen substituents led to increased potency against specific cancer types.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity, affecting its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethyl-N-(2,4,5-trimethoxybenzylidene)aniline: This compound has a similar structure but differs in the position of the methyl groups and the presence of a benzylidene group.
3,4-dimethoxy-N-(2,4,5-trimethoxybenzyl)aniline: Similar structure with methoxy groups instead of methyl groups.
Uniqueness
3,4-dimethyl-N-(2,4,5-trimethoxybenzyl)aniline is unique due to its specific arrangement of methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
3,4-Dimethyl-N-(2,4,5-trimethoxybenzyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and specific case studies that highlight its effectiveness against various pathogens and cancer cell lines.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H25N1O3
- Molecular Weight : 315.41 g/mol
This compound features a dimethyl substitution at the aniline nitrogen and a trimethoxybenzyl group, which may contribute to its biological properties.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. These may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors that play roles in cell signaling and proliferation.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Compounds with similar structural motifs have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Mechanism : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit vital metabolic processes.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds:
- Cell Line Studies : Analogous compounds have demonstrated antiproliferative effects against human tumor cell lines, including HeLa and MCF7 cells. For example, a study showed that certain derivatives inhibited tumor growth more effectively than standard treatments .
- Case Study : In a specific case involving a compound structurally related to this compound, significant inhibition of tumor growth was observed in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
- Substituent Effects : The presence and position of methoxy groups significantly influence the potency against both microbial and cancerous cells.
- Comparative Analysis : Compounds with different substitutions on the benzyl ring were tested for their efficacy; those with multiple methoxy groups generally exhibited enhanced activity .
Data Summary
Property | Description |
---|---|
Molecular Formula | C19H25N1O3 |
Molecular Weight | 315.41 g/mol |
Antimicrobial Activity | Effective against E. coli, S. aureus |
Anticancer Activity | Significant inhibition in HeLa and MCF7 cells |
Mechanism | Enzyme inhibition and receptor modulation |
Properties
IUPAC Name |
3,4-dimethyl-N-[(2,4,5-trimethoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12-6-7-15(8-13(12)2)19-11-14-9-17(21-4)18(22-5)10-16(14)20-3/h6-10,19H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSORJWQYVPGCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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